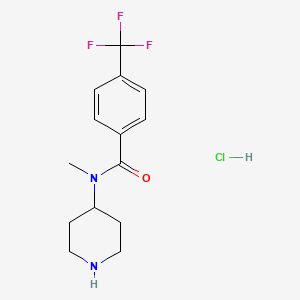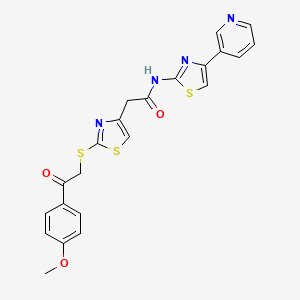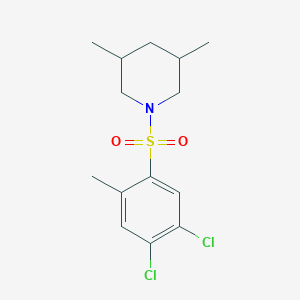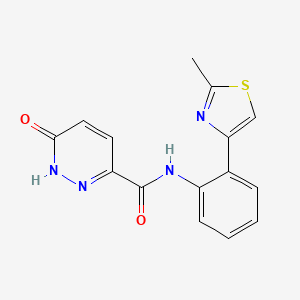![molecular formula C14H11F3N2OS2 B2477271 N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide CAS No. 478067-81-1](/img/structure/B2477271.png)
N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various types of cancer. This compound was first synthesized by Takeda Pharmaceutical Company Limited and has since undergone extensive scientific research to explore its mechanism of action and potential applications.
Scientific Research Applications
Green Chemistry Synthesis
- Horishny and Matiychuk (2020) conducted a study on the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid. This process was performed in water, aligning with green chemistry principles and yielding nearly quantitative results (Horishny & Matiychuk, 2020).
Synthesis of Hetarylquinolines
- Aleqsanyan and Hambardzumyan (2021) developed novel hetarylquinolines that contain thiazolidine and dihydrothiazole rings. This synthesis was based on benzene ring-substituted hydrazinocarbothioamides (Aleqsanyan & Hambardzumyan, 2021).
Formation of Thiazine Carboxylates
- Jenny and Heimgartner (1989) explored the formation of methyl 5,6-dihydro-l,3(4H)-thiazine-4-carboxylates from 4-allyl-l,3-thiazol-5(4H)-ones. This process involved specific reactions leading to a mix of thiazol-5(4H)-one and thiazol-2-yl sulfide (Jenny & Heimgartner, 1989).
Antimicrobial Agents
- Bikobo et al. (2017) synthesized a series of thiazole derivatives and tested them for antimicrobial activity against various bacterial and fungal strains, finding some molecules to be more potent than reference drugs (Bikobo et al., 2017).
Supramolecular Gelators
- Yadav and Ballabh (2020) created a series of N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior, revealing insights into the role of methyl functionality and non-covalent interactions (Yadav & Ballabh, 2020).
Anticancer Evaluation
- Ravinaik et al. (2021) designed and synthesized a series of N-(thiazol-2-yl) benzamide derivatives, evaluating them for anticancer activity against various cancer cell lines. Some compounds exhibited higher activity than the reference drug (Ravinaik et al., 2021).
Antimicrobial and Antifungal Action
- Sych et al. (2019) extended the range of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing thiadiazol-2-yl arylsulfonamides and benzamides, which displayed sensitivity to both Gram-positive and Gram-negative bacteria and antifungal activity (Sych et al., 2019).
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS2/c15-10(12(16)17)5-7-21-11-4-2-1-3-9(11)13(20)19-14-18-6-8-22-14/h1-4,6,8H,5,7H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWRPAWGDHQBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2477190.png)
![5-Azaspiro[2.3]hexane](/img/structure/B2477191.png)
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)
![8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2477195.png)

![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2477200.png)
![4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2477201.png)


![5-(2-fluorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2477205.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2477206.png)
![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2477207.png)
![(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B2477208.png)